
4,4'-Stilbenedimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Stilbenedimethanol typically involves the reduction of 4,4’-dinitrostilbene. One common method includes the use of stannous chloride (SnCl2) as a reducing agent . The reaction proceeds under mild conditions, often in an alcoholic solvent, to yield the desired product.
Industrial Production Methods: Industrial production of 4,4’-Stilbenedimethanol may involve similar reduction processes but on a larger scale. The choice of solvent and reducing agent can vary based on cost and availability. The process is optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-Stilbenedimethanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Further reduction can lead to the formation of more reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Stannous chloride (SnCl2) is frequently used.
Substitution: Reagents like tosyl chloride (TsCl) can be used for converting hydroxyl groups to tosylates.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: More reduced stilbene derivatives.
Substitution: Tosylates and other substituted derivatives.
Aplicaciones Científicas De Investigación
4,4’-Stilbenedimethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Industry: Utilized in the production of polymers and other materials due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4,4’-Stilbenedimethanol involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, its structural similarity to other stilbenes suggests it may interact with cellular pathways involved in inflammation and cell proliferation .
Comparación Con Compuestos Similares
Resveratrol: Known for its antioxidant and anti-inflammatory properties.
Pterostilbene: Similar to resveratrol but with better bioavailability.
Combretastatin: A potent anticancer agent with a similar stilbene core structure.
Uniqueness: 4,4’-Stilbenedimethanol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C16H16O2 |
|---|---|
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
[4-[2-[4-(hydroxymethyl)phenyl]ethenyl]phenyl]methanol |
InChI |
InChI=1S/C16H16O2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h1-10,17-18H,11-12H2 |
Clave InChI |
IQGIEQUZEXHPME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CO)C=CC2=CC=C(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


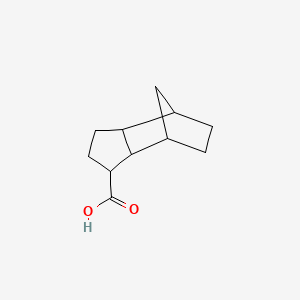
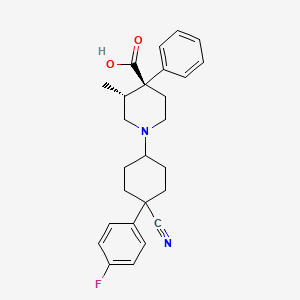




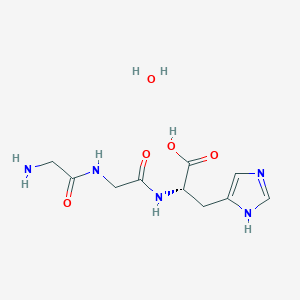

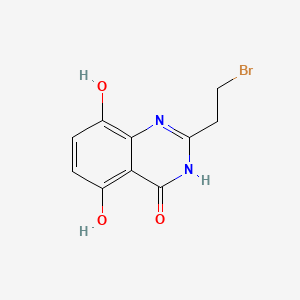

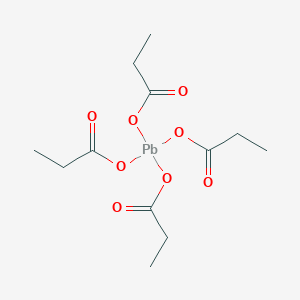

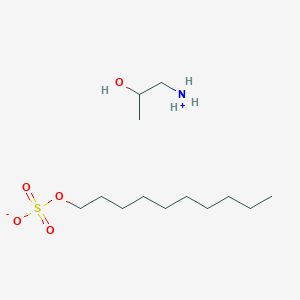
![2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium](/img/structure/B13835715.png)
